PNMT Inhibitory Activity of Unsubstituted 1,4-Benzothiazepinone Scaffold Versus 1,5-Benzothiazepine and Tetrahydroisoquinoline Analogs
In a systematic study examining the effect of ring size and heteroatom substitution on phenylethanolamine N-methyltransferase (PNMT) inhibition, 3,4-dihydro-1,4-benzothiazepin-5(2H)-one (compound 13 in the series) was directly compared against the 1,5-benzothiazepine analog, tetrahydroisoquinoline (THIQ, compound 5), and 2,3,4,5-tetrahydro-1H-2-benzazepine (compound 6) . The study revealed that introduction of a sulfur heteroatom at the 5-position of the benzazepine ring system (producing the 1,4-benzothiazepinone scaffold) did not enhance PNMT selectivity relative to the benzazepine framework, establishing the unsubstituted 1,4-benzothiazepinone as a baseline comparator rather than an optimized inhibitor .
| Evidence Dimension | PNMT inhibitory activity and α₂-adrenoceptor selectivity |
|---|---|
| Target Compound Data | No further enhancement of selectivity obtained via introduction of sulfur heteroatom at 5-position of benzazepine ring system |
| Comparator Or Baseline | 2,3,4,5-Tetrahydro-1H-2-benzazepine (compound 6): PNMT Kᵢ = 3.34 μM, α₂ Kᵢ = 11 μM, selectivity = 3.2; Tetrahydroisoquinoline (THIQ, compound 5): PNMT Kᵢ = 9.67 μM, α₂ Kᵢ = 0.35 μM, selectivity = 0.036 |
| Quantified Difference | No enhancement of selectivity observed for 1,4-benzothiazepinone versus benzazepine scaffold |
| Conditions | In vitro enzyme inhibition assay; Kᵢ values determined using PNMT and α₂-adrenoceptor binding assays at pH 7.4, 25°C |
Why This Matters
This head-to-head comparison establishes the unsubstituted 1,4-benzothiazepinone scaffold as a validated negative control or baseline reference for PNMT SAR studies, enabling researchers to quantify the contribution of additional substituents rather than relying on scaffold effects alone.
